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The following table summarizes two key synthetic procedures for diethyl phenylmalonate, a central

derivative of phenylmalonic acid [1] [2].

Target Compound Key Starting Material Procedure Overview Yield Reference

| Diethyl phenylmalonate (Ethyl phenylmalonate) | Ethyl phenylacetate & Ethyl oxalate | 1. Formation of

sodium phenyloxaloacetate intermediate in absolute ethanol. 2. Acid liberation of phenyloxaloacetic ester. 3.

Thermal decarboxylation (175°C, 5-6 hrs, ~15 mm Hg). 4. Distillation (158-162°C/10 mm Hg). | 80-85% |

[1] | | Phenylmalonic acid | Sodium phenylacetate | 1. Create sodium phenyl dispersion in toluene. 2.

Carbonation with CO₂. 3. Acidification and esterification with ethanol/H₂SO₄. 4. Hydrolysis of diester to

diacid. | -- | [2] |

Experimental Protocol: Synthesis of Diethyl
Phenylmalonate

Here is a detailed methodology for the synthesis of diethyl phenylmalonate, adapted from the classic Organic

Syntheses procedure [1].

Materials
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Reagents: Absolute ethyl alcohol (500 mL), sodium metal (23 g, 1 gram atom), ethyl oxalate (146 g,

1 mol), ethyl phenylacetate (175 g, 1.06 mol), dry ether (800 mL), dilute sulfuric acid (29 mL conc.
H₂SO₄ in 500 mL water), anhydrous sodium sulfate.

Equipment: 2-L three-necked flask, mercury-sealed stirrer, reflux condenser, dropping funnel,
modified Claisen flask, Wood's metal bath or equivalent heating bath.

Step-by-Step Procedure

Sodium Ethoxide Formation: Place 500 mL of absolute ethyl alcohol in a 2-L three-necked flask

fitted with a stirrer, condenser, and dropping funnel. Add 23 g of cleanly cut sodium in portions. Allow
the sodium to dissolve completely.

Reaction with Ethyl Oxalate: Cool the solution to approximately 60°C. With vigorous stirring, add
146 g of ethyl oxalate rapidly through the dropping funnel. Rinse with a small amount of absolute

alcohol.
Reaction with Ethyl Phenylacetate: Immediately add 175 g of ethyl phenylacetate. Critical Note:
Discontinue stirring as soon as the addition is complete. Crystallization of the sodium derivative will
begin within 4-6 minutes. At the first sign of crystallization, immediately transfer the contents of the

flask to a large beaker.
Work-up of Sodium Salt: Allow the solid paste to cool to room temperature. Stir thoroughly with 800

mL of dry ether. Collect the solid by suction filtration and wash it repeatedly with dry ether.
Acid Liberation: Liberate the phenyloxaloacetic ester by stirring the sodium salt with the prepared

dilute sulfuric acid. An almost colorless oil will separate.
Extraction and Drying: Separate the oil. Extract the aqueous layer with three 100-mL portions of

ether. Combine all ether extracts with the separated oil and dry over anhydrous sodium sulfate.
Solvent Removal: Distill off the ether from the dried solution.

Thermal Decarboxylation: Transfer the residual oil to a modified Claisen flask. Heat under reduced
pressure (about 15 mm Hg) in a bath of Wood's metal. Gradually raise the bath temperature to 175°C

and maintain until the evolution of carbon monoxide ceases (approximately 5-6 hours). Note:
Momentarily discontinue heating if a temporary pressure increase occurs.
Purification: Return any distilled oil to the flask. Distill the ethyl phenylmalonate under reduced
pressure. Collect the fraction boiling at 158–162°C/10 mm Hg. The expected yield is 189–201 g.

Critical Notes for Reproducibility [1]

The use of a high grade of absolute alcohol is essential for success.
For optimal results, ensure reagents are dry and neutral by shaking ethyl oxalate and ethyl

phenylacetate with anhydrous potassium carbonate followed by careful distillation prior to use.
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Bioactivity and Analytical Context

Phenylmalonic acid derivatives have been identified as bioactive compounds. The table below summarizes

antiplatelet activity data for a plant extract fraction containing phenylmalonic acid [3].

Sample
Concentration
(μg/mL)

Antiplatelet
Activity (%
Inhibition)

Notes

MFFR
(Methanol
Fraction)

50 86.61% Contains phenylmalonic acid,
benzeneacetaldehyde, and salicylic acid

as identified markers [3].

Aspirin
(Standard Drug)

50 87.57% Used as a positive control [3].

CFFR
(Chloroform
Fraction)

50 54.32% Showed significantly lower activity [3].

Workflow Diagram

The synthesis of diethyl phenylmalonate from ethyl phenylacetate involves a key decarboxylation step. The

diagram below illustrates this general pathway.
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Important Disclaimer and Recommendations

The information provided here pertains to phenylmalonic acid and its esters. The term "Phenallymal" was

not found in the scientific literature accessed during this search.

For your ongoing research, I recommend:
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Verifying the Compound Identity: Please double-check the intended chemical structure and IUPAC

name for "Phenallymal." It is possible this is a proprietary or outdated trade name.
Exploring Broader Databases: You may find more specific information by searching specialized

chemical databases (e.g., SciFinder, Reaxys) or patent literature using alternative nomenclature.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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